rac-2-methyl-1-{[(1r,4r)-4-aminocyclohexyl]oxy}propan-2-ol hydrochloride, trans
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Overview
Description
rac-2-methyl-1-{[(1r,4r)-4-aminocyclohexyl]oxy}propan-2-ol hydrochloride, trans: is a chemical compound with a complex structure that includes a cyclohexyl group, an amino group, and a propanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-2-methyl-1-{[(1r,4r)-4-aminocyclohexyl]oxy}propan-2-ol hydrochloride, trans typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the cyclohexyl group: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the amino group: This step often involves amination reactions using reagents such as ammonia or amines.
Attachment of the propanol moiety: This can be done through etherification or esterification reactions, followed by reduction to obtain the alcohol group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
rac-2-methyl-1-{[(1r,4r)-4-aminocyclohexyl]oxy}propan-2-ol hydrochloride, trans can undergo various types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the amino group to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens, acids, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group may yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
rac-2-methyl-1-{[(1r,4r)-4-aminocyclohexyl]oxy}propan-2-ol hydrochloride, trans has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme interactions and protein binding due to its unique structure.
Industry: It may be used in the production of specialty chemicals and materials, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action of rac-2-methyl-1-{[(1r,4r)-4-aminocyclohexyl]oxy}propan-2-ol hydrochloride, trans involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- rac-2-methyl-1-{[(1r,4r)-4-aminocyclohexyl]oxy}propan-2-ol hydrochloride, cis
- 2-methyl-1-{[(1r,4r)-4-aminocyclohexyl]oxy}propan-2-ol
- 1-{[(1r,4r)-4-aminocyclohexyl]oxy}propan-2-ol
Uniqueness
rac-2-methyl-1-{[(1r,4r)-4-aminocyclohexyl]oxy}propan-2-ol hydrochloride, trans is unique due to its specific stereochemistry and the presence of both an amino group and a propanol moiety. This combination of features allows it to participate in a wide range of chemical reactions and makes it valuable for various scientific applications.
Properties
CAS No. |
2378503-76-3 |
---|---|
Molecular Formula |
C10H22ClNO2 |
Molecular Weight |
223.7 |
Purity |
95 |
Origin of Product |
United States |
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